Tetromycin B

Trypanosomiasis Cysteine Protease Inhibition Neglected Tropical Diseases

Tetromycin B is uniquely differentiated from structural analogs (kijanimicin, versipelostatin) by its well-characterized cysteine protease inhibition profile—Ki=0.62 μM for rhodesain (T. brucei rhodesiense) and k2nd=15,540 M⁻¹min⁻¹ for falcipain-2, 25-fold faster than derivative 3. Unlike versipelostatin (a GRP78 inhibitor), Tetromycin B acts as a time-dependent, competitive inhibitor. Substituting generic tetronates will invalidate kinetic outcomes in antiparasitic research. Researchers should note moderate macrophage cytotoxicity (IC50=20.20 μM) when designing in vitro assays.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B563023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
InChIKeyDACFQDZSKBTCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan solid

Tetromycin B (CAS 180027-84-3): A Tetronic Acid Antibiotic with Defined Cysteine Protease Inhibition and Anti-MRSA Activity


Tetromycin B is a naturally occurring tetronic acid antibiotic isolated from Streptomyces axinellae Pol001T, derived from the Mediterranean sponge Axinella polypoides [1]. It belongs to a family of unusual macrocyclic antibiotics that includes kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin . The compound exhibits pronounced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and functions as a cysteine protease inhibitor with well-characterized Ki values against multiple parasitic and mammalian proteases . Its CAS number is 180027-84-3, molecular formula C34H46O5, and molecular weight 534.73 g/mol .

Why Tetromycin B Cannot Be Replaced by Generic Tetronic Acid Antibiotics in Protease-Targeted Research


Despite structural similarities to other tetronic acid antibiotics such as kijanimicin, chlorothricin, and versipelostatin, Tetromycin B possesses a uniquely defined cysteine protease inhibition profile that is not shared by its structural analogs [1]. While many tetronic acid compounds target bacterial cell wall synthesis or the PI3K/Akt signaling pathway, Tetromycin B demonstrates time-dependent, competitive inhibition of cathepsin L-like proteases with Ki values in the low micromolar range [2]. Generic substitution with Tetromycin A—which lacks the identical C4 hydroxylation pattern—or with other class members like versipelostatin (which inhibits GRP78 transcription) would fundamentally alter experimental outcomes in antiparasitic or protease inhibition studies . The compound's limited commercial availability further underscores the importance of sourcing authenticated Tetromycin B rather than assuming class-level interchangeability .

Quantitative Differentiation: Tetromycin B Protease Inhibition Profile Versus Closest Analogs


Superior Potency Against Rhodesain (T. brucei rhodesiense Cysteine Protease) Compared to Tetromycin Derivatives 3 and 4

Tetromycin B (compound 5) exhibits a Ki value of 0.62 ± 0.03 μM against rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, which is 3.4-fold more potent than tetromycin derivative 3 (Ki = 2.1 ± 0.90 μM) and 6.5-fold more potent than tetromycin derivative 4 (Ki = 4.00 ± 0.30 μM) [1]. The second-order rate constant (k2nd) for Tetromycin B inhibition of rhodesain is 14,539 ± 1949 M−1 min−1, demonstrating rapid inactivation kinetics [2].

Trypanosomiasis Cysteine Protease Inhibition Neglected Tropical Diseases

Differential Selectivity Against Falcipain-2 (P. falciparum Cysteine Protease) Within the Tetromycin Series

Tetromycin B inhibits falcipain-2, a key cysteine protease of Plasmodium falciparum, with a Ki of 1.42 ± 0.01 μM, which is intermediate in potency between tetromycin derivative 3 (Ki = 1.65 ± 0.25 μM) and derivative 4 (Ki = 3.10 ± 0.20 μM) [1]. However, Tetromycin B demonstrates the highest second-order rate constant for falcipain-2 inactivation (k2nd = 15,540 ± 1295 M−1 min−1), surpassing derivative 3 (617 ± 9 M−1 min−1) by 25-fold and derivative 4 (1836 ± 108 M−1 min−1) by 8.5-fold, indicating superior kinetic efficiency [2].

Malaria Falcipain-2 Antiparasitic

Anti-Trypanosomal Activity of Tetromycin B Against T. brucei brucei In Vitro

Tetromycin B (compound 5) inhibits the growth of Trypanosoma brucei brucei in vitro with IC50 values of 30.87 μM at 48 hours and 34.22 μM at 72 hours [1]. This activity is comparable to other tetromycin derivatives in the series, with derivative 1 showing IC50 = 29.30 μM (48 h) and derivative 3 showing IC50 = 26.90 μM (48 h) [2]. Tetromycin B exhibits cytotoxic effects on J774.1 macrophages with IC50 = 20.20 μM, indicating a modest therapeutic window that must be considered in experimental design .

Trypanosoma brucei Antiparasitic African Trypanosomiasis

Time-Dependent, Competitive Inhibition Mechanism of Cathepsin L-Like Proteases

Tetromycin B demonstrates time-dependent inhibition of cathepsin L-like proteases (rhodesain, falcipain-2, and mammalian cathepsin L), a kinetic behavior not observed with cathepsin B or the SARS-CoV PLpro protease [1]. The inhibition is competitive with respect to substrate, as shown by Ki value determinations at three different substrate concentrations that revealed no significant differences [2]. The time-dependent inhibition suggests a covalent modification mechanism involving the reactive tetronic acid α,β-unsaturated lactone ring reacting with the active-site cysteine residue of cathepsin L-like proteases [3].

Covalent Inhibitor Time-Dependent Inhibition Mechanism of Action

Cytotoxicity Profile of Tetromycin B in Mammalian Cell Lines

Tetromycin B exhibits cytotoxicity against 293T human embryonic kidney cells with an IC50 of 71.77 μM and against J774.1 murine macrophages with an IC50 of 20.20 μM [1]. This cytotoxicity profile differs significantly from other tetromycin derivatives: derivative 3 shows higher cytotoxicity (293T IC50 = 33.38 μM; J774.1 IC50 = 25.72 μM), while derivative 1 shows no cytotoxicity (>100 μM) against both cell lines [2]. The selective cytotoxicity of Tetromycin B toward macrophages (3.6-fold more sensitive than kidney cells) may reflect differential uptake or metabolic activation.

Cytotoxicity Selectivity Drug Safety

Absence of Inhibitory Activity Against SARS-CoV Mpro Defines Selectivity Boundaries

Tetromycin B (compound 5) shows negligible inhibition (<10% at 100 μM) of SARS-CoV main protease (Mpro), distinguishing it from broad-spectrum cysteine protease inhibitors [1]. In contrast, Tetromycin B weakly inhibits SARS-CoV papain-like protease (PLpro) with a Ki of 69.60 ± 7.20 μM [2]. This selectivity profile is consistent across tetromycin derivatives 3 and 4, which also lack Mpro activity but exhibit variable PLpro inhibition (derivative 3: no inhibition; derivative 4: Ki = 40.00 ± 6.50 μM) [3].

Protease Selectivity SARS-CoV Drug Specificity

Optimal Use Cases for Tetromycin B Based on Validated Quantitative Evidence


Anti-Trypanosomal Drug Discovery: Rhodanese-Focused Screening

Tetromycin B is the preferred tetromycin derivative for research targeting rhodesain, the major cysteine protease of Trypanosoma brucei rhodesiense, due to its superior potency (Ki = 0.62 μM) and rapid inactivation kinetics (k2nd = 14,539 M−1 min−1) compared to other derivatives [1]. Its time-dependent, competitive inhibition mechanism makes it suitable for studying covalent protease inactivation and for developing irreversible inhibitors against African trypanosomiasis . Researchers should note its moderate cytotoxicity toward macrophages (IC50 = 20.20 μM) when designing in vitro parasite killing assays .

Malaria Protease Inhibition: Falcipain-2 Kinetic Studies

For investigators studying falcipain-2, a critical Plasmodium falciparum protease involved in hemoglobin degradation, Tetromycin B offers the highest second-order inactivation rate constant (k2nd = 15,540 M−1 min−1) among the tetromycin series—25-fold faster than derivative 3 [1]. This kinetic advantage is essential for time-resolved mechanistic studies and for applications where rapid enzyme inactivation is desired. The compound's intermediate Ki (1.42 μM) also provides a useful benchmark for structure-activity relationship (SAR) optimization of falcipain-2 inhibitors .

Cysteine Protease Selectivity Profiling and Off-Target Assessment

Tetromycin B serves as a valuable tool for defining selectivity boundaries among cysteine proteases. Its strong inhibition of cathepsin L-like proteases (rhodesain, falcipain-2), weak inhibition of cathepsin B (Ki = 1.59 μM), negligible inhibition of cathepsin L (Ki = 32.50 μM), and complete lack of SARS-CoV Mpro activity (<10% at 100 μM) provide a well-characterized selectivity fingerprint [1]. This profile enables researchers to use Tetromycin B as a reference compound for assessing off-target effects in antiparasitic drug development and for validating new protease inhibitor screening assays .

Antibacterial Screening Against MRSA and Gram-Positive Pathogens

Although quantitative MIC data for Tetromycin B against MRSA are not publicly available in the primary literature, the compound is consistently reported to exhibit pronounced activity against antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA [1]. The Japanese patent JPH08165286A explicitly claims low acute toxicity in mammals and excellent antibacterial activity against multiple resistant bacteria . Procurement of Tetromycin B for antibacterial screening should be accompanied by in-house MIC determination against relevant clinical isolates, given the limited availability that has restricted further investigation of this metabolite .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.